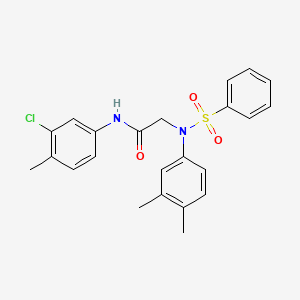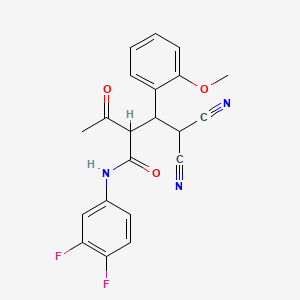
N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. A-438079 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Mechanism of Action
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including immune cells, neurons, and cancer cells. The P2X7 receptor is involved in the regulation of various cellular functions, including cell death, inflammation, and cytokine release. A-438079 binds to the P2X7 receptor and inhibits its activation, thereby preventing the release of pro-inflammatory cytokines and chemokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine release, the promotion of cell death in cancer cells, and the inhibition of tumor growth and proliferation. It has also been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
A-438079 has several advantages for lab experiments, including its high selectivity for the P2X7 receptor, its low toxicity, and its availability as a small molecule. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the research on A-438079, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new delivery methods to improve its solubility and bioavailability could enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of A-438079 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetyl chloride to form the final product, A-438079. The synthesis method has been optimized to improve the yield and purity of the product.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-9-12(16-18-11)15-13(17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMIZOVNSEHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)

